2-Chloropropane-1,1,1-D3

Description

Significance of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. bionity.comwikipedia.org By replacing a specific atom in a reactant with one of its isotopes, researchers can follow its path and determine its final position in the product molecules. bionity.comslideshare.net This is particularly crucial for understanding reaction mechanisms, as it can reveal which bonds are broken and formed during the reaction. fiveable.meprinceton.edu The detection of these isotopic labels is typically accomplished through techniques like mass spectrometry, which differentiates based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. wikipedia.org

A key phenomenon exploited in mechanistic studies is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mxscielo.org.mx The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium (B1214612). researchgate.netwikipedia.org Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. fiveable.meprinceton.edu The magnitude of this primary KIE provides valuable information about the transition state of the reaction. princeton.eduias.ac.in Secondary KIEs, where the isotopically substituted bond is not broken, can also offer insights into changes in hybridization at the reaction center. ias.ac.in

Overview of Halogenated Hydrocarbons in Organic Synthesis and Reaction Dynamics

Halogenated hydrocarbons, organic compounds containing one or more halogen atoms, are fundamental building blocks in organic synthesis and serve as important subjects in the study of reaction dynamics. prezi.comosc.edu Their characteristic physical and chemical properties, including their ability to act as solvents for nonpolar and slightly polar substances, make them versatile reagents. osc.edu The carbon-halogen bond is a key functional group that can be readily transformed, allowing for the construction of more complex molecular architectures. osc.edu

In the realm of reaction dynamics, halogenated hydrocarbons are excellent model systems for studying fundamental chemical processes. osc.eduacs.org They participate in a variety of reaction types, including substitution (SN1 and SN2) and elimination (E1 and E2) reactions. acs.org The nature of the halogen, the structure of the hydrocarbon, and the reaction conditions all influence the reaction pathway and the resulting products. acs.org The study of these reactions, particularly the competition between different pathways, provides deep insights into the factors that govern chemical reactivity. acs.org

Research Rationale and Academic Scope for 2-Chloropropane-1,1,1-D3

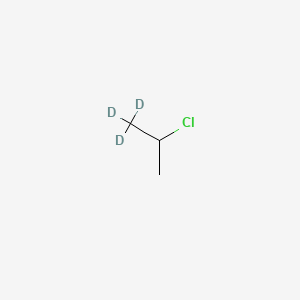

This compound is an isotopically labeled version of 2-chloropropane (B107684), where the three hydrogen atoms on one of the methyl groups have been replaced by deuterium. This specific labeling makes it a valuable tool for investigating reaction mechanisms, particularly those involving 2-chloropropane and related secondary alkyl halides. The presence of the deuterium atoms allows researchers to probe the kinetic isotope effect and to trace the fate of the labeled methyl group during a reaction. chemicalbook.com

The academic scope for research involving this compound primarily lies in the field of physical organic chemistry, with a focus on reaction kinetics and mechanisms. evitachem.com For instance, studying the solvolysis of this compound can help elucidate the details of SN1 and E1 reaction pathways. By comparing the reaction rates and products of this compound with its non-deuterated counterpart, researchers can gain a deeper understanding of the transition states and intermediates involved. cdnsciencepub.comresearchgate.net

Historical Context of Deuterium in Physical Organic Chemistry

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in Chemistry in 1934, marked a pivotal moment in the history of chemistry. wikipedia.orgacs.org It wasn't long before physical organic chemists began to recognize the immense potential of this "heavy hydrogen" as a tool for probing the intimate details of chemical reactions. wikipedia.org The concept of the kinetic isotope effect emerged as a powerful method for elucidating reaction mechanisms. wikipedia.org

Early studies focused on simple reactions, such as the exchange of hydrogen for deuterium in phenols when dissolved in deuterated water, which demonstrated the lability of certain protons. bionity.com Over the decades, the application of deuterium in physical organic chemistry has grown exponentially. nih.gov It has been instrumental in establishing the mechanisms of countless reactions, from simple eliminations to complex rearrangements. scielo.org.mxresearchgate.net The use of deuterated compounds, including specifically labeled molecules like this compound, continues to be a fundamental and indispensable technique for advancing our understanding of chemical reactivity. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₄D₃Cl |

| CAS Number | 137832-55-4 |

| Appearance | Colorless liquid |

This data is compiled from publicly available chemical information sources. chemicalbook.comcymitquimica.com

Precursor Synthesis and Deuteration Pathways

The successful synthesis of this compound is critically dependent on the efficient preparation of appropriately deuterated precursors.

1 Synthesis from Deuterated Alcohols

The most direct and widely reported pathway to this compound proceeds from a deuterated alcohol precursor, specifically propan-2-ol-1,1,1-d3. cdnsciencepub.com This alcohol contains the required trideuteromethyl group at the correct position.

The synthesis of the precursor, propan-2-ol-1,1,1-d3, can be achieved by the reduction of a suitable carbonyl compound. A common method involves the reaction of methylmagnesium iodide with deuterated acetaldehyde (B116499) or the reaction of a deuterated methyl Grignard reagent (CD₃MgI) with acetaldehyde. The subsequent conversion of the alcohol to the chloride is then performed. One documented synthesis involves reacting isopropanol-d3 with phosphorus trichloride (B1173362) (PCl₃) at a 3:1 molar ratio, followed by purification. cdnsciencepub.com Other standard chlorinating agents like HCl (often with a catalyst like ZnCl₂) or SOCl₂ are also viable options. brainly.insciencemadness.org

| Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Propan-2-ol-1,1,1-d3 | Phosphorus Trichloride (PCl₃) | This compound | Nucleophilic Substitution | cdnsciencepub.com |

| Propan-2-ol-1,1,1-d3 | Thionyl Chloride (SOCl₂) | This compound | Nucleophilic Substitution | brainly.in |

| Propan-2-ol-1,1,1-d3 | Hydrogen Chloride (HCl) / Zinc Chloride (ZnCl₂) | This compound | Nucleophilic Substitution (Lucas Test) | sciencemadness.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloropropane 1,1,1 D3

2 Approaches from Deuterated Alkenes or Alkynes

An alternative synthetic strategy involves the addition of hydrogen chloride (HCl) across the double bond of a deuterated alkene. The logical precursor for this approach would be propene-1,1,1-d3. According to Markovnikov's rule, the electrophilic addition of HCl to propene proceeds via the more stable secondary carbocation, which leads to the chlorine atom adding to the C-2 position. sciencemadness.org Therefore, the reaction of propene-1,1,1-d3 with HCl would be expected to yield the desired 2-Chloropropane-1,1,1-D3.

The synthesis of the deuterated alkene precursor itself can be approached from alkynes. For instance, propyne (B1212725) could be selectively deuterated and then subjected to a semi-reduction to yield the corresponding deuterated alkene. organic-chemistry.org The synthesis of alkynes can be achieved through double dehydrohalogenation of vicinal or geminal dihalides. libretexts.orglibretexts.org This multi-step process offers flexibility but may be more complex than pathways starting from deuterated alcohols.

| Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Propene-1,1,1-d3 | Hydrogen Chloride (HCl) | This compound | Electrophilic Addition | sciencemadness.org |

| Propyne-d3 (Hypothetical) | H₂ / Lindlar's Catalyst | Propene-1,1,1-d3 | Catalytic Hydrogenation (Semi-reduction) | organic-chemistry.org |

Optimization of Deuteration Reaction Conditions

Yield Enhancement and Side-Product Minimization

Achieving a high yield of this compound is contingent upon selecting an appropriate synthetic route and fine-tuning the conditions to favor the desired reaction pathway. A common precursor for this synthesis is isopropanol-d3, which can be reacted with reagents like phosphorus trichloride (B1173362). cdnsciencepub.com Another viable route involves the hydrochlorination of propene-1,1,1-d3.

The reaction conditions, such as temperature, pressure, and catalyst choice, play a pivotal role in yield optimization. evitachem.com For instance, in the synthesis of 2-chloropropane (B107684) from propene, a copper chloride-based catalyst system has been utilized at elevated temperatures. chemicalbook.com The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is crucial for facilitating the substitution of a hydroxyl group with chloride, leading to higher yields and selectivity. However, such reactions can generate side-products. For example, the free-radical chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane, making it a less efficient method for obtaining a specific isomer. sciencemadness.org

Minimizing side-products often involves controlling the reaction mechanism. In nucleophilic substitution reactions, conditions must be managed to prevent elimination reactions, which can compete with substitution and lower the yield of the desired haloalkane. Similarly, in addition reactions, such as the hydrochlorination of an alkene, controlling the reaction can prevent the formation of di-halogenated byproducts. sciencemadness.org The presence of an electron-withdrawing group beta to a hydroxyl group can make the resulting esters prone to β-elimination, a side reaction that must be managed, often by performing the reaction under acidic rather than basic conditions. sit.edu.cn

Table 1: Factors Influencing Yield and Side-Product Formation

| Parameter | Influence on Yield Enhancement | Strategy for Side-Product Minimization | Reference |

|---|---|---|---|

| Catalyst | Lewis acids like ZnCl₂ can facilitate hydroxyl group substitution, increasing yield. | Choosing a catalyst that favors the desired reaction pathway over competing reactions (e.g., substitution vs. elimination). | |

| Starting Material | Using a precursor like propene or isopropanol (B130326) allows for more direct and selective routes compared to starting with propane. | Selecting a starting material that is less prone to forming isomeric products (e.g., propene over propane for chlorination). | sciencemadness.org |

| Reaction Conditions (Temperature/Pressure) | Optimizing temperature and pressure can shift the reaction equilibrium towards the product. | Avoiding excessively high temperatures that can promote side reactions like elimination or decomposition. | chemicalbook.com |

| Reagent Stoichiometry | Using an optimal ratio of reactants can drive the reaction to completion. | Avoiding a large excess of one reagent that might lead to multiple additions or substitutions. | redheracles.net |

Control of Regioselectivity and Isotopic Purity

Regioselectivity in the synthesis of this compound refers to the precise placement of the chlorine atom at the C-2 position and the deuterium (B1214612) atoms exclusively at the C-1 position. Isotopic purity refers to the percentage of molecules that are correctly deuterated at the target positions.

The synthesis of 2-chloropropane-d3 from isopropanol-d3 and phosphorus trichloride inherently controls the regiochemistry, as the carbon skeleton is pre-defined. cdnsciencepub.com When starting from a deuterated propene, the addition of hydrogen chloride (HCl) typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the chloride adds to the more substituted carbon (C-2), thus ensuring the correct placement of the chlorine atom. sciencemadness.org The regioselectivity of such additions can be thermodynamically controlled at temperatures above 25°C. mdpi.com In other systems, such as epoxide hydroboration, regioselectivity can be exceptionally high (e.g., 99:1) through careful catalyst selection. nih.gov

Achieving high isotopic purity is paramount. This is primarily controlled by using highly enriched deuterated starting materials and reagents, such as D₂O or DCl, to minimize proton contamination. Care must be taken during the reaction and workup to avoid H/D exchange, which would lower the isotopic enrichment of the final product. For example, minimizing exposure to protic solvents or acidic/basic aqueous solutions during purification is critical for preserving the deuterium labels. Palladium-catalyzed deuteration reactions using D₂O as the deuterium source have shown broad substrate scope and good functional group tolerance, offering a potential route for achieving high isotopic incorporation. nih.gov The use of in-line analytical techniques like FTIR or Raman spectroscopy can allow for real-time monitoring of deuteration levels during the synthesis.

Table 2: Strategies for Controlling Regioselectivity and Isotopic Purity

| Control Factor | Strategy | Key Objective | Reference |

|---|---|---|---|

| Regioselectivity | Use of precursors with pre-defined skeletons (e.g., isopropanol-d3). | Ensures chlorine is at C-2 and deuterium at C-1. | cdnsciencepub.com |

| Regioselectivity | Following established reaction mechanisms like Markovnikov's rule for additions to alkenes. | Directs the incoming atoms to the correct positions on the carbon chain. | sciencemadness.org |

| Isotopic Purity | Use of highly enriched deuterated reagents (e.g., D₂O, DCl). | Minimizes contamination from protium (B1232500) sources. | |

| Isotopic Purity | Careful handling during workup to avoid H/D exchange. | Preserves the isotopic label in the final product. | |

| Isotopic Purity | Real-time monitoring using Process Analytical Technology (PAT). | Allows for adjustments during synthesis to maintain high deuteration levels. |

Purification and Isolation Techniques for Deuterated Products

Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, catalysts, solvents, and side-products. Given the volatile nature of the target compound, the purification strategy primarily revolves around distillation and extraction techniques.

The initial workup often involves washing the crude reaction mixture with an aqueous solution, such as sodium bicarbonate, to neutralize and remove excess acid. This is followed by a drying step using an anhydrous drying agent like calcium chloride or magnesium sulfate (B86663) to remove any residual water, which is critical for preventing hydrolysis and H/D exchange. reddit.com

Distillation is the principal method for isolating volatile organic compounds. sciencemadness.org Due to the potential for closely boiling isomers or impurities, fractional distillation using high-efficiency columns is often employed to achieve high purity. The slightly different physical properties imparted by deuteration can aid in separation from non-deuterated or partially deuterated byproducts.

For more complex mixtures or for achieving very high purity, other chromatographic and extraction techniques can be considered. Solid-phase extraction (SPE) is a versatile technique used for isolation, concentration, and clean-up from various matrices. researchgate.net On an analytical scale, and for purity verification, gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is the standard method. google.com Purge-and-trap systems are specifically designed for volatile analytes and can be used for isolation from aqueous or solid samples. a2gov.org The use of isotopically labeled internal standards, such as 1,2-Dichloropropane-d6, is common in GC/MS analysis to ensure accurate quantification. epa.govepa.gov

Table 3: Purification and Isolation Methods for this compound

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Washing | Neutralization/Removal of Acids | Typically involves washing the organic phase with a basic solution like aqueous sodium bicarbonate. | |

| Drying | Removal of Water | Use of anhydrous salts such as CaCl₂ or MgSO₄ to prevent hydrolysis and H/D exchange. | reddit.com |

| Fractional Distillation | Primary Isolation/Purification | Separates compounds based on boiling point differences. High-efficiency columns are used to separate closely boiling impurities. | sciencemadness.org |

| Solid-Phase Extraction (SPE) | Sample Clean-up/Concentration | A sorbent is used to selectively retain the analyte or impurities from a liquid sample. | researchgate.net |

| Gas Chromatography (GC/MS) | Purity Analysis/Quantification | Separates volatile components, which are then detected and identified by mass spectrometry. Essential for verifying isotopic purity. | google.com |

Spectroscopic and Structural Elucidation Studies of 2 Chloropropane 1,1,1 D3

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for determining the structure and bonding within a molecule. For 2-Chloropropane-1,1,1-D3, these methods have been employed to assign its fundamental vibrations and to analyze the complex internal rotations of its methyl groups. cdnsciencepub.com

Assignment of Fundamental Vibrational Modes

The this compound molecule, with the chemical formula CH₃(CD₃)CHCl, has C₁ symmetry. cdnsciencepub.com Consequently, all 27 of its normal vibrational modes are active in both Infrared and Raman spectra. cdnsciencepub.com The assignment of these modes is based on detailed analysis of the gas-phase infrared spectra and the Raman spectra of the gaseous, liquid, and solid states. cdnsciencepub.com

The vibrational assignments are complex, involving various stretching, bending, and torsional motions of the molecular framework. A proposed assignment for the fundamental modes is detailed in the table below, based on comprehensive spectroscopic studies. cdnsciencepub.com

| Frequency (cm⁻¹) | Assignment | Description |

| 2988 | ν₁(a') | CH₃ asymmetric stretch |

| 2975 | ν₂(a') | CH₃ asymmetric stretch |

| 2925 | ν₃(a') | CH₃ symmetric stretch |

| 2888 | - | Overtone of bending modes |

| 2250 | ν₄(a') | CD₃ asymmetric stretch |

| 2235 | ν₅(a') | CD₃ asymmetric stretch |

| 2150 | ν₆(a') | CD₃ symmetric stretch |

| 1464 | ν₇(a') | CH₃ asymmetric deformation |

| 1455 | ν₈(a') | CH₃ asymmetric deformation |

| 1385 | ν₉(a') | CH₃ symmetric deformation |

| 1315 | ν₁₀(a') | CH bend |

| 1150 | ν₁₁(a') | C-C stretch |

| 1075 | ν₁₂(a') | CD₃ deformation |

| 1065 | ν₁₃(a') | CD₃ deformation |

| 1050 | ν₁₄(a') | CD₃ symmetric deformation |

| 950 | ν₁₅(a') | CH₃ rock |

| 850 | ν₁₆(a') | CD₃ rock |

| 750 | ν₁₇(a') | CD₃ rock |

| 650 | ν₁₈(a') | C-Cl stretch |

| 375 | ν₁₉(a'') | C-C-C bend |

| 325 | ν₂₀(a'') | C-C-Cl bend |

| 250.2 | ν₂₁(a'') | CH₃ torsion |

| 178.9 | ν₂₂(a'') | CD₃ torsion |

| This table presents a selection of assigned fundamental modes based on data from Sullivan et al. (1991). cdnsciencepub.com |

Analysis of Torsional Transitions and Rotational Barriers

The study of low-frequency vibrations, particularly torsional (internal rotation) modes, provides critical information about the rotational barriers of molecular subgroups. In this compound, the torsional transitions of both the -CH₃ and -CD₃ groups were observed in the far-infrared spectrum of the gaseous sample. cdnsciencepub.com

The strongest Q-branch observed at 250.2 cm⁻¹ was assigned to the fundamental transition of the methyl torsion, while the Q-branch at 178.9 cm⁻¹ was assigned to the fundamental transition of the deuterated methyl (-CD₃) torsion. cdnsciencepub.com These transitions were analyzed using a semi-rigid rotor model to determine the potential energy parameters governing internal rotation. This analysis yielded an effective barrier to rotation and terms for the coupling between the two rotors. cdnsciencepub.com

| Parameter | Value (cm⁻¹) | Value (kcal/mol) |

| Effective Barrier (V_eff) | 1378 ± 4 | 3.94 ± 0.01 |

| Cosine-Cosine Coupling (V₃₃) | 166 ± 10 | 0.47 ± 0.03 |

| Sine-Sine Coupling (V'₃₃) | -173 ± 1 | -0.49 ± 0.01 |

| Data sourced from Sullivan et al. (1991). cdnsciencepub.com |

These values indicate significant interaction between the two methyl rotors. The effective barrier represents the energy required for the methyl groups to rotate past each other.

Influence of Deuteration on Vibrational Frequencies

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium (B1214612), has a pronounced effect on vibrational frequencies. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Since deuterium has twice the mass of hydrogen, C-D stretching and bending vibrations occur at significantly lower frequencies than their C-H counterparts. libretexts.org

This effect is clearly observed in the spectrum of this compound when compared to its non-deuterated (d₀) analogue. cdnsciencepub.com

Stretching Modes: The C-H stretching vibrations of the CH₃ group are found in the ~2900-3000 cm⁻¹ region, whereas the C-D stretches of the CD₃ group are shifted to a lower frequency range of ~2150-2250 cm⁻¹. cdnsciencepub.com

Torsional Modes: Deuteration significantly lowers the torsional frequency. The -CH₃ torsion is observed at 250.2 cm⁻¹, while the -CD₃ torsion is found at 178.9 cm⁻¹. This shift is crucial as it moves the CD₃ torsional mode out of the region of the CH₃ torsion, simplifying the spectral analysis. cdnsciencepub.com

Other Modes: Other vibrational modes involving the deuterated methyl group, such as deformation and rocking modes, also show a shift to lower wavenumbers compared to the corresponding modes in the non-deuterated methyl group. cdnsciencepub.com Minor shifts may also occur in skeletal vibrations like the C-Cl stretch due to reduced vibrational coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is an indispensable tool for confirming molecular structure by probing the chemical environment of specific nuclei. In isotopically labeled compounds like this compound, NMR provides definitive evidence of deuteration and offers insights into structural changes.

Deuterium NMR (²H-NMR) for Structural Confirmation

Deuterium NMR (also known as ²H-NMR) directly observes the deuterium nuclei within a molecule. huji.ac.il Although it is less sensitive than proton (¹H) NMR and typically produces broader signals, it is highly effective for confirming the position of isotopic labeling. huji.ac.il

For this compound, a ²H-NMR spectrum would show a resonance signal corresponding to the deuterium atoms of the -CD₃ group. The chemical shift of this signal would be nearly identical to the chemical shift of the corresponding protons in the non-deuterated compound. huji.ac.il The presence of this signal provides unambiguous confirmation that deuteration has occurred at the intended C1 position, while its integration would confirm the D₃ substitution. huji.ac.il

Advanced ¹H and ¹³C NMR Techniques in the Presence of Deuterium

The presence of deuterium significantly alters both the ¹H and ¹³C NMR spectra compared to the non-deuterated molecule, 2-chloropropane (B107684). docbrown.infodocbrown.info

¹H NMR Spectroscopy: In non-deuterated 2-chloropropane, the ¹H NMR spectrum shows two signals: a doublet for the six equivalent protons of the two methyl groups and a septet for the single methine proton, with an integration ratio of 6:1. docbrown.info

In this compound, the spectrum is simplified:

The signal corresponding to the protons of the now-deuterated methyl group disappears from the ¹H spectrum.

The signal for the remaining -CH₃ group appears as a doublet, as its three protons are coupled to the single adjacent methine proton.

The methine (-CHCl-) proton signal, which was a septet, now simplifies to a quartet, as it is only coupled to the three protons of the remaining methyl group. The integration ratio of the CH₃ signal to the CHCl signal becomes 3:1.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of non-deuterated 2-chloropropane exhibits two distinct signals: one for the two equivalent methyl carbons and another for the methine carbon. docbrown.info

In this compound, the spectrum provides further structural proof:

Conformational Equilibria Determination by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of 2-chloropropane and its deuterated isotopologue, this compound, ¹H NMR provides critical information about the electronic environment of the protons.

For standard 2-chloropropane (CH₃CHClCH₃), the ¹H NMR spectrum is relatively simple, showing two main signals corresponding to the two distinct proton environments: the six equivalent protons of the two methyl (CH₃) groups and the single proton of the methine (CHCl) group. docbrown.info The signal for the six methyl protons appears as a doublet due to splitting by the adjacent single methine proton, while the methine proton signal appears as a septet, split by the six neighboring methyl protons, consistent with the n+1 rule. docbrown.info The integration of these signals reveals a 6:1 ratio, confirming the structure. docbrown.info

In this compound (CD₃CHClCH₃), the substitution of three hydrogen atoms with deuterium on one of the methyl groups significantly alters the ¹H NMR spectrum. Deuterium (²H) is not observed in ¹H NMR spectroscopy. montana.edu Consequently, the spectrum simplifies. It would show a singlet for the three protons of the remaining CH₃ group and a quartet for the methine (CHCl) proton, which is now split only by the three protons of the adjacent CH₃ group. The integration ratio would be 3:1.

Regarding conformational equilibria, 2-chloropropane does not exhibit the complex chair-boat isomerism seen in cyclic molecules. msu.edu The primary conformational dynamic is the rotation around the carbon-carbon single bonds. At room temperature, this rotation is extremely rapid on the NMR timescale, resulting in an averaged spectrum where the two methyl groups of standard 2-chloropropane are equivalent. cdnsciencepub.com

To study the individual rotational isomers (rotamers), techniques like low-temperature NMR are required. nih.govunibas.it By lowering the temperature significantly (e.g., to -90°C or below), the rate of bond rotation can be slowed to the point where distinct signals for different conformers may be resolved. unibas.itcdnsciencepub.com For this compound, low-temperature NMR could potentially resolve conformers arising from the staggered and eclipsed orientations of the C-Cl, C-H, and C-C bonds, providing insight into the rotational energy barriers. While specific studies on this compound are not prevalent, the principles of dynamic NMR would apply, allowing for the calculation of the energy barriers between conformers by analyzing the coalescence temperature and line shapes of the NMR signals. montana.edu

Mass Spectrometry (MS) for Isotopic Characterization

Mass spectrometry is an indispensable tool for analyzing isotopically labeled compounds, providing precise information on mass, isotopic purity, and structural fragmentation.

Precision Mass Measurement for Isotopic Purity

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This is crucial for confirming the identity of this compound and assessing its isotopic purity. rsc.orgresearchgate.net

The technique can easily distinguish between the unlabeled compound and its deuterated analog due to the mass difference. Furthermore, HRMS can separate the desired product from potential impurities that may have the same nominal mass. The isotopic purity is calculated by integrating the ion currents of the mass peaks corresponding to the labeled compound and any unlabeled or partially labeled species. researchgate.netalmacgroup.com After correcting for the natural abundance of isotopes like ¹³C and ³⁷Cl, the percentage of the desired deuterated compound can be accurately determined. researchgate.netnih.gov

Table 1: Theoretical Exact Masses of 2-Chloropropane and Related Species

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

| 2-Chloropropane | C₃H₇³⁵Cl | 78.0236 |

| 2-Chloropropane | C₃H₇³⁷Cl | 79.0207 |

| This compound | C₃H₄D₃³⁵Cl | 81.0425 |

| This compound | C₃H₄D₃³⁷Cl | 82.0396 |

Note: This table presents the theoretical monoisotopic masses calculated using the most abundant isotopes, which are precisely measured by HRMS.

Fragmentation Pattern Analysis and Deuterium Retention

Electron impact (EI) mass spectrometry causes molecules to ionize and fragment in reproducible ways, creating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern of unlabeled 2-chloropropane is well-characterized. Key fragmentation pathways include the loss of a chlorine radical (Cl•) and the elimination of a neutral hydrogen chloride (HCl) molecule. scribd.comsavemyexams.com

Molecular Ion Peaks: Unlabeled 2-chloropropane shows two molecular ion peaks at m/z 78 and 80, corresponding to [C₃H₇³⁵Cl]⁺ and [C₃H₇³⁷Cl]⁺, in an approximate 3:1 intensity ratio due to the natural abundance of chlorine isotopes.

Loss of Chlorine: A prominent fragment appears at m/z 43, corresponding to the isopropyl cation [C₃H₇]⁺, which is formed by the loss of the chlorine atom. pressbooks.pub This is often the base peak.

Loss of HCl: Elimination of HCl leads to the propene radical cation [C₃H₆]⁺• at m/z 42.

For this compound, these patterns shift predictably, confirming the location of the deuterium labels. The analysis relies on the assumption that H/D scrambling (the intramolecular migration of hydrogen and deuterium atoms) is minimal in such a simple molecule under standard EI conditions, which is a reasonable expectation for non-ergodic fragmentation techniques. nih.govthermofisher.com

Molecular Ion Peaks: The molecular ions for the deuterated compound will appear at m/z 81 and 83, three mass units higher than the unlabeled compound.

Fragmentation and Deuterium Retention: The fragmentation pattern provides evidence of deuterium retention. Loss of a chlorine atom from the deuterated molecular ion results in a fragment at m/z 46 ([C₂H₄CD₃]⁺), confirming that the deuterium atoms are retained on the propyl fragment. Loss of DCl (instead of HCl) would lead to a fragment at m/z 43, while loss of HCl would result in a fragment at m/z 45. The relative intensities of these ions can provide insight into the fragmentation mechanism.

Table 2: Comparison of Major Mass Fragments for 2-Chloropropane and this compound

| Fragmentation Process | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Mass Shift (Da) |

| Molecular Ion [M]⁺ (³⁵Cl) | 78 | 81 | +3 |

| Molecular Ion [M+2]⁺ (³⁷Cl) | 80 | 83 | +3 |

| Loss of Cl• → [C₃H₇]⁺ | 43 | 46 | +3 |

| Loss of HCl → [C₃H₆]⁺• | 42 | 45 | +3 |

| Loss of DCl → [C₃H₅D]⁺• | N/A | 43 | +1 (relative to propene) |

Other Advanced Analytical Techniques for Structural Verification

Besides NMR and MS, other spectroscopic techniques are used to confirm the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a noticeable shift in the vibrational frequency of the C-D bond compared to the C-H bond. spcmc.ac.inlibretexts.org

C-H Stretching: Typically observed in the range of 2850-3000 cm⁻¹.

C-D Stretching: Appears at a significantly lower frequency, generally around 2100-2250 cm⁻¹. spcmc.ac.incsbsju.edu

The presence of a strong absorption band in this C-D stretching region, coupled with the corresponding reduction in the intensity of C-H stretching bands, provides clear evidence for the successful deuteration of the methyl group.

Gas Chromatography (GC): As a separatory technique, GC is often coupled with MS (GC-MS). The retention time in GC is a characteristic property of a compound under specific conditions. As mentioned previously, the deuterium isotope effect can lead to a difference in retention times between this compound and 2-chloropropane. nih.gov On nonpolar stationary phases, the deuterated compound is expected to elute slightly earlier than the unlabeled version. nih.govsci-hub.se This separation, while often slight, is an important analytical consideration and can sometimes be used to resolve isotopologues even without a mass spectrometer. cdnsciencepub.com The magnitude of this effect depends on the number and position of deuterium atoms and the type of GC column used. nih.govresearchgate.net

Kinetic and Mechanistic Investigations Utilizing 2 Chloropropane 1,1,1 D3

Primary Kinetic Isotope Effects (KIE)

Primary KIEs are observed when a bond to the isotopically labeled atom is cleaved or formed in the slowest step of a reaction sequence. libretexts.orgnumberanalytics.com The magnitude of the primary KIE, typically expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), provides significant insight into the reaction mechanism. wikipedia.org For reactions involving the breaking of a C-H versus a C-D bond, kH/kD values are often in the range of 1 to 8. libretexts.org

The presence or absence of a significant primary KIE is a definitive test for the involvement of C-H bond cleavage in the rate-determining step. For instance, in an elimination reaction of 2-chloropropane (B107684), if the removal of a proton from the methyl group is the slowest step, a substantial primary KIE would be expected upon comparing the reaction rate of 2-chloropropane with that of 2-chloropropane-1,1,1-d3. ck12.orgprinceton.edu

A classic example is distinguishing between E1 and E2 elimination mechanisms. princeton.edu In an E2 reaction, the C-H bond is broken concurrently with the departure of the leaving group in the rate-determining step, leading to a large primary KIE (typically kH/kD > 2). princeton.edupsgcas.ac.in Conversely, in an E1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation, with no C-H bond breaking involved. Subsequent deprotonation is a fast step. Therefore, an E1 reaction would exhibit a negligible primary KIE but may show a secondary KIE. princeton.edu The observation of a significant KIE (e.g., kH/kD = 6.7 for a brominated analog) is strong evidence for an E2 mechanism where the C-H/C-D bond is broken in the rate-determining step. princeton.edu

Table 1: Representative Primary Kinetic Isotope Effects in Elimination Reactions

| Reaction Type | Substrate | kH/kD | Implication |

|---|---|---|---|

| E2 Elimination | CH3CH2CH2Br | 6.7 | C-H bond breaking is in the rate-determining step. princeton.edu |

This table is for illustrative purposes and values can vary with specific reaction conditions.

The magnitude of the primary KIE is sensitive to the structure of the transition state. libretexts.orgprinceton.edu According to the Westheimer model, the maximum KIE is observed for a symmetric transition state where the proton is exactly halfway between the base and the carbon atom. nih.govescholarship.org In this scenario, the C-H stretching vibration of the reactant is converted into a translational motion along the reaction coordinate, and there is no corresponding vibrational mode in the transition state, maximizing the difference in zero-point energies between the C-H and C-D systems. princeton.edu

If the transition state is "early" (reactant-like) or "late" (product-like), the proton is more strongly bonded to either the carbon or the base, respectively. This results in a residual C-H(D) stretching frequency in the transition state, which reduces the difference in activation energies for the two isotopes and thus lowers the KIE. princeton.edugmu.edu Therefore, by measuring the KIE, chemists can infer the position of the transition state along the reaction coordinate. gmu.edu For instance, a study on the deprotonation of nitroethane by various amine bases demonstrated that the largest KIE occurred when the pKa of the base's conjugate acid was similar to that of nitroethane, indicating a thermoneutral reaction with a highly symmetric transition state. princeton.edu

The theoretical foundation of the KIE lies in the principles of quantum mechanics and transition state theory. numberanalytics.comwikipedia.org The key factor is the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.orgunam.mx Due to the greater mass of deuterium (B1214612), the C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. libretexts.orggmu.edu

The ZPE is the minimum energy a chemical bond can possess, even at absolute zero. libretexts.org Since the C-D bond has a lower ZPE, it lies lower on the potential energy diagram and requires more energy to be broken than a C-H bond. libretexts.org In the transition state of a reaction where this bond is cleaved, the vibrational mode corresponding to the bond stretch effectively becomes a translational motion, and its contribution to the ZPE difference between the isotopic systems is lost. princeton.edu This results in a higher activation energy for the deuterated compound compared to the non-deuterated one, leading to a slower reaction rate for the deuterated species (a "normal" KIE, kH/kD > 1). libretexts.orggmu.edu It is important to note that isotopic substitution does not alter the potential energy surface of the reaction. libretexts.org

Secondary Kinetic Isotope Effects (KIE)

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgnumberanalytics.com These effects are generally smaller than primary KIEs but provide crucial information about changes in the steric or electronic environment of the reaction center during the rate-determining step. libretexts.orgwikipedia.org For deuterium, secondary KIEs (kH/kD) are typically in the range of 0.7 to 1.5. wikipedia.orgprinceton.edu They are often classified by their position relative to the reaction center, such as α or β effects. libretexts.orgutdallas.edu

An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. utdallas.edu In the case of this compound, the deuteriums are on the β-carbon, but α-secondary KIE principles are relevant for understanding these effects more broadly. For example, in an SN1 solvolysis reaction, the carbon atom of the C-Cl bond changes from sp3 hybridization in the reactant to sp2 hybridization in the carbocation intermediate. wikipedia.orgutdallas.edu

This change in hybridization affects the vibrational frequencies of the C-H bonds attached to that carbon. Specifically, the out-of-plane bending vibration becomes weaker (has a lower frequency) in the sp2-hybridized transition state compared to the sp3-hybridized ground state. princeton.edu This weakening is more pronounced for a C-H bond than for a C-D bond, leading to a smaller difference in ZPE in the transition state. The net result is a lower activation energy for the protio compound, resulting in a normal secondary KIE (kH/kD > 1, typically 1.1 to 1.25). wikipedia.orgutdallas.edu Conversely, a change from sp2 to sp3 hybridization results in an inverse KIE (kH/kD < 1, typically 0.8-0.9), as the bending vibrations become stiffer in the transition state. princeton.eduutdallas.edu

Steric isotope effects are another manifestation of secondary KIEs. utdallas.edu The C-D bond is slightly shorter and effectively "smaller" than the C-H bond. msu.edu If a reaction proceeds through a sterically crowded transition state, the compound with the smaller C-D group may react faster, leading to an inverse KIE. gmu.eduutdallas.edu

Table 2: Typical Secondary Kinetic Isotope Effects

| Hybridization Change (Rate-Determining Step) | Type of KIE | Expected kH/kD Range |

|---|---|---|

| sp3 → sp2 | Normal α-secondary | 1.1 - 1.25 wikipedia.orgutdallas.edu |

This table provides general ranges; actual values depend on the specific reaction and transition state structure.

A β-secondary KIE arises when the isotopic substitution is on a carbon atom adjacent (β) to the reaction center, as is the case for this compound in reactions at the C-2 position. utdallas.edu These effects are particularly useful for assessing the degree of carbocation character in a transition state through hyperconjugation. libretexts.org

Hyperconjugation is the stabilizing interaction that results from the donation of electron density from an adjacent C-H or C-D σ-bond into the empty p-orbital of a developing carbocation. libretexts.orgutdallas.edu This interaction weakens the C-H(D) bond. Since a C-H bond is weaker and has a higher ZPE than a C-D bond, it is a better electron donor. Consequently, C-H hyperconjugation provides more stabilization to an adjacent positive charge than C-D hyperconjugation. utdallas.edu

In reactions where a carbocation is formed in the rate-determining step (e.g., SN1 solvolysis of 2-chloropropane), the transition state has significant carbocationic character. The greater stabilization afforded by the C-H bonds compared to the C-D bonds in this compound leads to a lower activation energy for the non-deuterated compound. princeton.edu This results in a normal β-secondary KIE, with kH/kD values often around 1.1 to 1.3 per deuterium atom. libretexts.orgwikipedia.org The magnitude of this β-KIE can be used to gauge the extent of positive charge development on the adjacent carbon in the transition state. utdallas.edu

Changes in Hybridization at Deuterated Centers

The substitution of hydrogen with deuterium at a carbon center, such as in the CD₃ group of this compound, provides a sensitive probe for changes in the geometric and electronic environment of that center during a chemical reaction. This is primarily observed through secondary kinetic isotope effects (KIEs). numberanalytics.com The underlying principle relates to the differences in zero-point energy (ZPE) between a C-H and a C-D bond. github.io A C-D bond has a lower ZPE than a C-H bond due to the greater mass of deuterium. faccts.de

When a reaction involves a change in the hybridization of the carbon atom adjacent to the deuterated center, the vibrational frequencies of the C-D bonds are altered. For instance, in reactions where the reacting carbon (C2 of 2-chloropropane) proceeds from a tetrahedral (sp³) state to a trigonal planar (sp²) state, as occurs in the formation of a carbocation intermediate (Sₙ1) or an alkene (E1), the bending vibrational modes of the adjacent C1-D bonds are affected. github.io

In the sp³ ground state, the C-H or C-D bending frequencies are higher than in the sp²-hybridized transition state. github.io This means that the ZPE difference between C-H and C-D bonds is smaller in the transition state than in the ground state. Consequently, the activation energy for the deuterated compound is slightly lower than for the non-deuterated compound, leading to a small, normal secondary KIE (kH/kD > 1). github.io The magnitude of this effect, typically in the range of 1.05-1.15 for each deuterium, can provide evidence for the degree of rehybridization at the transition state, offering a window into its structure.

Reaction Pathway Discovery and Mechanistic Elucidation

Unimolecular Elimination Reactions (E1/E2)

The isotopic labeling in this compound is instrumental in distinguishing between the concerted E2 (bimolecular) and stepwise E1 (unimolecular) elimination pathways. iitk.ac.inmasterorganicchemistry.com Both mechanisms result in the formation of propene by removing the chlorine atom and a hydrogen from the adjacent methyl group (a β-hydrogen). masterorganicchemistry.com

E2 Mechanism: This pathway involves a single, concerted step where a base removes a β-hydrogen at the same time the chloride leaving group departs. numberanalytics.com For 2-chloropropane, this would involve breaking a C-H bond on one of the methyl groups. Since the deuterium atoms in this compound are not on the β-carbon being deprotonated (they are on the other methyl group), no primary KIE is expected. However, a minor secondary KIE may be observed due to electronic changes throughout the molecule in the transition state. github.io

E1 Mechanism: This pathway proceeds in two steps, with the rate-determining step being the formation of a secondary carbocation at C2. libretexts.org This carbocation is then deprotonated by a weak base in a fast second step to form the alkene. libretexts.org The presence of deuterium on the adjacent C1 carbon influences the stability of the carbocation intermediate through hyperconjugation. This perturbation of the transition state energy leads to a measurable secondary KIE.

By comparing the reaction rates of 2-chloropropane and this compound, the magnitude of the KIE can point towards the dominant mechanism. A KIE significantly different from unity would suggest an E1 pathway, where the hybridization change and carbocation stabilization are sensitive to the isotopic substitution.

Table 1: Representative Kinetic Isotope Effects in Elimination Reactions

| Reaction Type | Isotopic Position | Typical kH/kD Value | Implication |

|---|---|---|---|

| E1 Elimination | β-deuteration | ~1.1 - 1.25 | Secondary KIE due to rehybridization |

| E2 Elimination | β-deuteration | ~2 - 7 | Primary KIE from C-D bond breaking researchgate.net |

| E1 (using this compound) | γ-deuteration | > 1 (small) | Secondary KIE from hyperconjugation effect |

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

Similar to elimination reactions, kinetic isotope effects using this compound help differentiate between Sₙ1 (unimolecular) and Sₙ2 (bimolecular) nucleophilic substitution pathways. masterorganicchemistry.comulethbridge.ca

Sₙ1 Mechanism: This reaction proceeds through the same rate-determining step as the E1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com Therefore, the substitution of deuterium at the adjacent carbon (C1) will produce a secondary KIE for the same reasons—rehybridization from sp³ to sp² at C2 and hyperconjugative stabilization of the positive charge. github.io Measuring a notable KIE (e.g., kH/kD > 1.1) would be strong evidence for an Sₙ1 mechanism.

Sₙ2 Mechanism: This is a concerted process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs, passing through a five-coordinate transition state. ulethbridge.ca In this mechanism, the carbon atom under attack (C2) does not undergo a full change to sp² hybridization. chemguide.co.uk The C-D bonds on the adjacent methyl group are not significantly involved in the bonding changes of the rate-determining step. As a result, the KIE for an Sₙ2 reaction is expected to be negligible, with a kH/kD value very close to 1.0. ulethbridge.ca

The distinct KIE values predicted for each pathway make this compound an effective probe for determining the operative mechanism in the substitution reactions of secondary alkyl halides.

Hydrodechlorination Processes and Deuterium Exchange

Hydrodechlorination is a catalytic process that replaces a chlorine atom with a hydrogen atom. wpi.edu Isotopic tracers like this compound are invaluable for studying the mechanism of these reactions, particularly for detecting whether C-H bond scission and formation are part of the process. wpi.edu

In studies of related dichloropropanes using deuterium gas (D₂) as the hydrogen source over a palladium catalyst, it was observed that extensive deuterium exchange occurred. wpi.edu The products showed a distribution of deuterated species, indicating that C-H bonds in the reactant were broken and reformed during the reaction on the catalyst surface. wpi.edu For instance, the hydrodechlorination of 1,2-dichloropropane (B32752) in the presence of D₂ yielded not only the expected chloropropane-d₁ but also species with multiple deuterium atoms, and the final propane (B168953) product was heavily deuterated. wpi.edu

Applying this to this compound in a reaction with a hydrogen source (like H₂), one could analyze the product propane for its deuterium content. The presence of propane molecules with fewer than three deuterium atoms would indicate that the C-D bonds of the starting material are labile and participate in exchange reactions on the catalyst surface.

Table 2: Illustrative Product Distribution in Hydrodechlorination with Deuterium Exchange This table is adapted from data for dichloropropane hydrodechlorination to illustrate the principle of deuterium exchange. wpi.edu

| Reactant | Conversion | Product | d₀ | d₁ | d₂ | d₃ | d₄ | d₅ | d₆ | d₇ | d₈ |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1,2-Dichloropropane + D₂ | 8% | 2-chloro-propane | - | 38% | 8% | 10% | 11% | 10% | 13% | 10% | - |

Investigating Isomerization Pathways

Isotopically labeled compounds are essential for tracking the rearrangement of atoms during isomerization reactions. While the isomerization of 2-chloropropane to 1-chloropropane (B146392) is not a common reaction under standard conditions, related molecules like hydrochlorofluorocarbons are known to undergo isomerization via halogen exchange across adjacent carbons. acs.org

The use of this compound would be a definitive method to study any potential rearrangement mechanisms, such as a pathway involving a 1,2-hydride shift. If this compound were to isomerize to 1-chloropropane, the position of the deuterium atoms in the product would reveal the mechanism of the shift. For example, the formation of 1-chloropropane-1,1,2-d₃ would suggest a complex rearrangement pathway. Computational studies on similar systems show that such isomerization pathways can have high energy barriers but are mechanistically plausible. acs.org The deuterated tracer provides the means for experimental verification of these computationally predicted pathways.

Solvent Isotope Effects in Deuterated Systems

The rate of a reaction can also be influenced by the isotopic composition of the solvent, a phenomenon known as the solvent isotope effect (SIE). chem-station.com This effect is typically studied by comparing the reaction rate in a normal solvent (e.g., H₂O or CH₃OH) to the rate in its deuterated analogue (e.g., D₂O or CD₃OD). chem-station.com SIEs provide insight into the role of the solvent in the reaction mechanism, especially whether proton transfer from the solvent is part of the rate-determining step. nih.gov

When studying a deuterated substrate like this compound, combining the substrate KIE with the SIE can offer a more complete mechanistic picture. nih.gov

Normal SIE (kH₂O/kD₂O > 1): Occurs when a bond to a solvent proton is broken in the transition state. The O-H bond is weaker and reacts faster than the O-D bond.

Inverse SIE (kH₂O/kD₂O < 1): Can occur for several reasons, including when the solvent acts as a nucleophile or when a pre-equilibrium step involves protonation of the substrate. chem-station.com For example, the hydrolysis of some esters is faster in D₂O than in H₂O. chem-station.com This is explained by D₃O⁺ being a stronger acid than H₃O⁺, which shifts the initial protonation equilibrium towards the protonated (and more reactive) substrate. chem-station.com

In a study of this compound, one might observe how the secondary KIE from the substrate changes when the solvent is switched from H₂O to D₂O. If the substrate KIE value changes significantly, it suggests an interaction or coupling between the solvent's role and the structural changes measured by the substrate KIE. rsc.org For example, a decrease in the primary KIE for an enzymatic reaction upon switching to D₂O has been interpreted as evidence for a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov Such multi-faceted isotope effect studies are powerful tools for dissecting complex reaction coordinates.

Computational and Theoretical Chemistry of 2 Chloropropane 1,1,1 D3

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For 2-Chloropropane-1,1,1-D3, these methods, particularly Ab Initio and Density Functional Theory (DFT), offer a detailed picture of the molecule's geometry, vibrational modes, and conformational energetics.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry

Ab initio Hartree-Fock calculations have been employed to determine the complete equilibrium geometry of 2-chloropropane (B107684) and its deuterated isotopologues. cdnsciencepub.com These calculations, utilizing basis sets such as 3-21G* and 6-31G*, provide optimized structural parameters, including bond lengths and angles, by solving the Schrödinger equation without extensive reliance on experimental data. youtube.com

Detailed geometric parameters for a closely related isotopologue, CH₃(CD₃)CHCl, have been determined through ab initio calculations. cdnsciencepub.com These results provide the most accurate available theoretical structure for this class of deuterated 2-chloropropanes.

Table 1: Calculated Ab Initio Structural Parameters for 2-Chloropropane-d₃ Data sourced from Sullivan et al. (1991), based on Hartree-Fock calculations. cdnsciencepub.com

| Parameter | 3-21G* Basis Set | 6-31G* Basis Set |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.829 | 1.802 |

| C-C | 1.528 | 1.527 |

| C-H (secondary) | 1.085 | 1.086 |

| C-H (methyl) | 1.085 | 1.086 |

| C-D (methyl) | 1.085 | 1.086 |

| Bond Angles (°) | ||

| ∠CCC | 113.1 | 113.2 |

| ∠CCCl | 107.6 | 108.0 |

| ∠CCH (secondary) | 107.8 | 107.7 |

| ∠ClCH (secondary) | 106.1 | 106.1 |

| ∠CCH (methyl) | 110.8 | 110.8 |

| ∠CCD (methyl) | 110.8 | 110.8 |

Calculation of Vibrational Frequencies and Anharmonicities

The vibrational spectrum of a molecule corresponds to the frequencies of its fundamental modes of vibration. These frequencies can be calculated computationally and compared with experimental data from infrared (IR) and Raman spectroscopy. For this compound, ab initio calculations have been used to compute the 27 normal vibrational modes. cdnsciencepub.com

The substitution of deuterium (B1214612) for hydrogen at the C1 position leads to significant shifts in the vibrational frequencies involving those atoms. Due to the greater mass of deuterium, the C-D stretching and bending frequencies are considerably lower than the corresponding C-H frequencies. This isotopic shift is a key feature in vibrational spectroscopy and serves as a valuable probe for identifying specific functional groups. For instance, the C-D stretching modes for the CD₃ group are calculated to appear in the 2242-2130 cm⁻¹ region, which is distinct from the typical C-H stretching region around 3000 cm⁻¹. cdnsciencepub.com

The calculated frequencies from Hartree-Fock methods are typically scaled by an empirical factor (e.g., 0.961) to better match experimental values, correcting for anharmonicity and the limitations of the theoretical model. nih.gov

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Chloropropane-d₃ Data sourced from Sullivan et al. (1991), based on the 6-31G basis set. cdnsciencepub.com*

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (secondary) | A' | 3214 | 2958 |

| CH₃ Antisymmetric Stretch | A' | 3193 | 2982 |

| CH₃ Antisymmetric Stretch | A'' | 3187 | 2982 |

| CH₃ Symmetric Stretch | A' | 3101 | 2912 |

| CD₃ Antisymmetric Stretch | A' | 2370 | 2242 |

| CD₃ Antisymmetric Stretch | A'' | 2353 | 2231 |

| CD₃ Symmetric Stretch | A' | 2252 | 2130 |

| C-Cl Stretch | A' | 641 | 639 |

| CH₃ Torsion | A'' | 260 | 242 |

| CD₃ Torsion | A' | 196 | 191 |

Conformational Energy Landscape and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds and the associated energy changes. chemistrysteps.com The potential energy surface (PES) maps these energy changes, revealing the most stable conformations (energy minima) and the energy barriers to interconversion (transition states). libretexts.org

For this compound, the primary conformational flexibility arises from the internal rotation of the methyl (CH₃) and deuterated methyl (CD₃) groups around the C-C bonds. The energy landscape is characterized by a threefold rotational barrier, with staggered conformations representing energy minima and eclipsed conformations representing energy maxima. libretexts.org

Ab initio calculations have been used to determine the barrier to internal rotation for the methyl groups in 2-chloropropane. cdnsciencepub.com The effective barrier (V₃) for the CH₃ and CD₃ torsions was determined to be approximately 1378 cm⁻¹ (3.94 kcal/mol). cdnsciencepub.com Furthermore, the calculations revealed significant coupling between the two rotors, quantified by cosine-cosine (V₃₃) and sine-sine (V'₃₃) coupling terms. These terms indicate that the rotational motion of one methyl group is influenced by the position of the other, a crucial detail in accurately describing the molecule's conformational energy landscape. cdnsciencepub.com The PES is therefore not a simple sum of two independent rotations but a more complex, coupled system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal time-dependent phenomena, such as conformational changes and intramolecular dynamics, that are inaccessible through static quantum chemical calculations. mdpi.com While specific MD simulation studies focused solely on this compound are not prominent in the literature, the principles of MD can be applied to understand its expected dynamic behavior.

Conformational Dynamics of Deuterated Analogues

MD simulations can model the conformational dynamics by tracking the trajectories of all atoms in the molecule. For a molecule like this compound, this would involve simulating the rotations of the CH₃ and CD₃ groups and observing the frequency and pathways of transitions between different staggered conformations.

The primary influence of deuteration on these dynamics stems from the increased mass of the CD₃ group. In classical mechanics, a heavier rotor will have a larger moment of inertia, leading to slower rotational motion compared to a lighter one at the same temperature (kinetic energy). Therefore, MD simulations would be expected to show that the CD₃ group in this compound exhibits slower rotational dynamics and a lower frequency of crossing the rotational energy barriers compared to the CH₃ group in the non-deuterated isotopologue. This kinetic isotope effect would manifest as longer residence times in a given staggered conformation for the deuterated rotor.

Deuterium Influence on Intramolecular Interactions

Deuterium substitution can subtly influence non-covalent intramolecular interactions. The primary mechanism for this influence is the difference in the zero-point vibrational energy between a C-H bond and a C-D bond. Because the C-D bond is stronger and has a lower zero-point energy, its vibrational amplitude is smaller than that of a C-H bond. cchmc.org

This reduced vibrational amplitude means that the CD₃ group has a slightly smaller effective steric size, or van der Waals radius, than a CH₃ group. cchmc.org In MD simulations, this would translate to a minor reduction in the steric repulsion between the deuterated methyl group and the other groups in the molecule (the second methyl group, the chlorine atom, and the secondary hydrogen). While this effect is small, it can alter the fine details of the potential energy surface, slightly changing the relative energies of conformers and the heights of rotational barriers. For example, gauche interactions involving the CD₃ group would be slightly less destabilizing than those involving a CH₃ group, which could influence the equilibrium population of different rotamers. nih.gov

Advanced Applications and Research Frontiers of 2 Chloropropane 1,1,1 D3

Deuterated 2-Chloropropane (B107684) as a Building Block in Complex Organic Synthesis

The strategic incorporation of deuterium (B1214612) into organic molecules is a powerful tool in medicinal chemistry and materials science. Deuterated building blocks, such as 2-Chloropropane-1,1,1-D3, serve as foundational components for constructing more complex molecules with tailored properties. The primary motivation for using deuterated synthons is to leverage the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This enhanced bond strength can significantly alter the metabolic fate of a drug molecule, often leading to improved pharmacokinetic profiles.

In complex organic synthesis, this compound can be used to introduce a deuterated isopropyl group [(CD₃)₂CH-] into a target molecule. This is particularly valuable when a non-deuterated isopropyl group at a specific position is known to be a site of metabolic oxidation. By replacing the hydrogens on the methyl groups with deuterium, the rate of enzymatic C-H bond cleavage at that position can be slowed down, a phenomenon known as "metabolic switching." This can lead to reduced formation of undesirable metabolites, prolonged drug half-life, and potentially lower required doses. enamine.net

The synthesis of complex deuterated molecules often involves multi-step reaction sequences where the deuterated building block is introduced at a key stage. youtube.com For instance, this compound can participate in various carbon-carbon bond-forming reactions, such as Grignard reactions or nucleophilic substitutions, to attach the deuterated isopropyl moiety to a larger molecular scaffold. The development of methods for the precise and stereoselective incorporation of such deuterated fragments is an active area of research. nih.govtheopenscholar.com While the availability of a wide range of deuterated building blocks has been a limiting factor, ongoing advancements in synthetic methodologies are expanding the toolkit available to chemists for creating novel deuterated compounds. grantome.com

Tracer Applications in Environmental Chemical Processes (Academic Perspective)

Isotopically labeled compounds are invaluable tools for tracing the pathways and transformations of chemicals in the environment. fao.org this compound, with its stable isotopic label, is well-suited for such applications, offering a way to track the fate of chlorinated hydrocarbons without the use of radioactive materials.

Fate and Transformation Studies of Halogenated Compounds

Halogenated aliphatic compounds are a significant class of environmental contaminants, and understanding their degradation and transport is crucial for remediation efforts. researchgate.net this compound can be used as a tracer in controlled laboratory or field studies to investigate these processes. By introducing a known quantity of the deuterated compound into a system (e.g., a soil column or a water microcosm), researchers can monitor its movement, partitioning between different environmental compartments (water, soil, air), and transformation over time.

Because the deuterium label does not significantly alter the compound's bulk physicochemical properties (like solubility or vapor pressure), this compound serves as an excellent proxy for its non-deuterated counterpart, 2-chloropropane. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) can easily distinguish the deuterated tracer from the non-deuterated analyte and other background compounds, allowing for precise tracking even at very low concentrations. This approach enables the study of various transformation pathways, including hydrolysis, oxidation, and microbial degradation, providing critical data for environmental fate models. researchgate.net

Isotopic Fingerprinting in Environmental Research

Isotopic fingerprinting is a technique used to determine the source or history of a compound by analyzing its isotopic composition. naturesfingerprint.com While this is often done by measuring natural variations in stable isotopes, intentionally introducing a compound with a unique isotopic signature, like this compound, provides a powerful method for source tracking and transport studies.

For example, in a scenario involving potential groundwater contamination from multiple sources of chlorinated solvents, this compound could be used to label the effluent from a specific industrial site. If the deuterated compound is later detected in monitoring wells, it provides unambiguous evidence of a hydrological connection and the contribution of that specific source to the contamination plume. This "intentional tracer" approach eliminates the ambiguity that can arise from relying solely on the presence of the non-deuterated contaminant, which may originate from several locations. The distinct mass of the deuterated compound allows for its clear identification against a background of other chemicals, providing a definitive "fingerprint" of its origin. naturesfingerprint.com

Applications in Analytical Method Development and Validation

The precision and accuracy of analytical measurements are paramount in science. Deuterated compounds play a critical role in achieving high-quality quantitative data, particularly in chromatography and mass spectrometry.

Internal Standards for Quantitative Analysis

One of the most widespread applications of this compound in analytical chemistry is its use as an internal standard. epa.gov In quantitative analysis, an internal standard is a compound that is added in a constant, known amount to all samples, calibration standards, and quality control samples. nih.gov The purpose is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.

An ideal internal standard behaves chemically and physically almost identically to the analyte being measured (the non-deuterated compound). nih.gov this compound is an excellent internal standard for the quantification of 2-chloropropane because its deuteration does not significantly affect its chromatographic retention time or its behavior during sample extraction. However, it is easily distinguished by a mass spectrometer due to its higher mass.

The quantification is based on the ratio of the analyte's response to the internal standard's response. Any loss of substance during sample workup or fluctuation in instrument injection volume will affect both the analyte and the internal standard equally, leaving the ratio unchanged. This results in significantly improved precision and accuracy. agriculturejournals.cz This technique is routinely used in methods for detecting volatile organic compounds in various matrices.

Table 1: Use of Deuterated Analogs as Internal Standards in GC-MS Analysis

| Analyte of Interest | Deuterated Internal Standard | Application | Key Advantage | Reference |

| 3-Chloropropane-1,2-diol (3-MCPD) | 3-MCPD-d5 | Determination of contaminants in food products | Corrects for variability in extraction and derivatization steps, ensuring accurate quantification at trace levels. | agriculturejournals.czresearchgate.net |

| 1,3-Dichloropropan-2-ol (1,3-DCP) | 1,3-DCP-d5 | Simultaneous detection of chloropropanols in food | Improves method robustness and accuracy by compensating for matrix effects and instrument drift. | nih.gov |

| 2-Chloropropane | This compound | Quantification of genotoxic impurities in pharmaceuticals | Provides high precision for low-level impurity detection by normalizing variations in sample preparation and injection. | sigmaaldrich.com |

This table is interactive and can be sorted by column.

Enhancing Specificity in Mass Spectrometry

Mass spectrometry (MS) identifies compounds by their mass-to-charge ratio (m/z). When coupled with gas chromatography (GC), it is a powerful tool for separating and identifying volatile compounds in complex mixtures. The use of this compound enhances the specificity of MS detection in several ways.

The key advantage is the mass difference between the deuterated standard and the non-deuterated analyte. This compound has a molecular weight that is three mass units higher than that of 2-chloropropane. In a mass spectrometer, their molecular ions and characteristic fragment ions will appear at different m/z values. This mass separation allows the detector to distinguish unequivocally between the analyte and the internal standard, even if they co-elute from the GC column. nih.gov

This separation in the mass domain is crucial for avoiding analytical interferences. A co-eluting compound from the sample matrix might have a fragment ion with the same mass as the analyte's target ion, leading to an artificially high result. However, it is extremely unlikely that this interfering compound would also produce an ion at the exact mass of the deuterated internal standard. Therefore, by monitoring unique ions for both the analyte and the standard, the method's specificity and reliability are greatly enhanced. researchgate.net

Future Directions in Deuterated Halogenated Compound Research

The field of deuterated compounds, particularly halogenated isotopologues like this compound, stands at a frontier of innovation, driven by the demand for greater precision in mechanistic studies, pharmaceutical development, and materials science. The unique properties conferred by the deuterium isotope—namely its increased mass and lower zero-point energy compared to protium (B1232500)—provide a powerful tool for chemists. Future research is poised to expand on this foundation, with key efforts focused on creating more sophisticated deuteration techniques, developing analytical methods with unprecedented sensitivity, and refining the theoretical models that predict isotopic effects. These advancements will collectively enhance the utility of specific probes like this compound in unraveling complex chemical processes.

Development of Novel Deuteration Methodologies

The synthesis of selectively deuterated molecules is a cornerstone of isotope chemistry. While traditional methods for producing compounds such as this compound exist, the future lies in developing more efficient, selective, and environmentally benign strategies. Current research is actively pursuing several promising avenues for the deuteration of halogenated compounds.

One of the most dynamic areas is the use of photocatalysis . Recent studies have demonstrated effective dehalogenative deuteration of unactivated alkyl halides using visible light in conjunction with various catalytic systems. nih.govrsc.org These methods often employ economical and safe deuterium sources like heavy water (D₂O). nih.govacs.org For instance, strategies involving phosphine-mediated halogen-atom transfer (XAT) or the use of silacarboxylic acids as XAT agents have shown broad applicability for primary, secondary, and tertiary alkyl bromides and chlorides. nih.govrsc.org This approach is notable for its mild reaction conditions and high tolerance for various functional groups, making it suitable for the late-stage deuteration of complex molecules. nih.gov

Electrochemical methods represent another significant frontier, offering a green alternative to traditional synthesis. xmu.edu.cn Electrocatalytic dehalogenation with deuterium incorporation typically uses heavy water as the deuterium source and avoids the need for transition metal catalysts or toxic deuterating agents. xmu.edu.cn Recent progress has expanded this technique to both aromatic and alkyl halides, providing a robust platform for creating deuterated compounds with high yields and excellent deuterium incorporation. xmu.edu.cn

Furthermore, catalytic transfer deuteration is emerging as a powerful technique that circumvents the use of pressurized deuterium (D₂) gas. core.ac.uk This strategy employs readily available deuterium donors in the presence of transition metal catalysts, such as those based on iridium or nickel, to achieve selective deuteration of unsaturated bonds. core.ac.uk The development of these novel methodologies promises to make complex deuterated halogenated compounds more accessible for advanced research applications.

| Methodology | Typical Catalyst/Mediator | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Phosphines, Silacarboxylic Acids, Thiyl Radicals | D₂O | Mild conditions, high functional group tolerance, suitable for late-stage modification. | nih.govrsc.org |

| Electrochemistry | Lead or Copper Cathodes, Palladium Catalysts | D₂O | Environmentally friendly, avoids toxic reagents, high yields. | xmu.edu.cn |

| Catalytic Transfer Deuteration | Iridium or Nickel Complexes | Deuterated Alcohols, D₂O | Avoids pressurized D₂ gas, offers new selectivity. | core.ac.uk |

Exploration of Ultra-Sensitive Detection Techniques

The ability to detect and quantify deuterated compounds at very low concentrations is crucial for many of their applications, from tracing metabolic pathways to studying reaction kinetics. The future of this research area depends on pushing the limits of analytical sensitivity and resolution.

Mass Spectrometry (MS) is at the forefront of this effort. High-resolution MS platforms, such as Orbitrap-based systems, enable the precise analysis of isotopologues in trace amounts. thermofisher.comyoutube.com Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have been developed to measure minute levels of deuterium enrichment in biological samples, such as DNA from a limited number of cells, demonstrating femtogram-level sensitivity. nih.gov Furthermore, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for probing the structure and dynamics of complex molecules like proteins by monitoring the rate of deuterium incorporation. biopharminternational.comspectroscopyonline.com These advanced MS methods are essential for distinguishing and quantifying isotopologues with high confidence. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy also continues to evolve as a vital tool. While ¹H NMR is used to observe the absence of signals where deuterium has been substituted, ²H NMR (Deuterium NMR) directly detects the deuterium nucleus, providing unambiguous verification of deuteration. wikipedia.org Although inherently less sensitive than ¹H NMR, advancements in instrumentation and methodology are improving its utility. wikipedia.org A particularly robust emerging technique combines quantitative ¹H NMR and ²H NMR to determine the isotopic abundance in deuterated reagents with high accuracy, in some cases surpassing traditional MS methods. nih.gov